1-Thiomorpholino-3-chloro-isoquinoline
Description
1-Thiomorpholino-3-chloro-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a thiomorpholino group at position 1 and a chlorine atom at position 2.
Synthetic routes for such derivatives often involve cyclocondensation reactions or nucleophilic substitution. For example, Kamal et al. (2011) demonstrated the synthesis of morpholinyl-thieno-isoquinoline derivatives via multi-step protocols involving thiophene intermediates and morpholine incorporation, which may parallel the synthesis of 1-thiomorpholino analogs .
Properties
Molecular Formula |
C13H13ClN2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
4-(3-chloroisoquinolin-1-yl)thiomorpholine |
InChI |
InChI=1S/C13H13ClN2S/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
InChI Key |
NXAOQPPELHYXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC(=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
- 1-Morpholino-3-chloro-isoquinoline: Replaces the thiomorpholino group with a standard morpholine.
- 1-Thiomorpholino-3-methyl-isoquinoline: Substitutes chlorine with a methyl group.
- 1-Piperazinyl-3-chloro-isoquinoline: Features a piperazine ring instead of thiomorpholino.
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 1-Thiomorpholino-3-chloro-isoquinoline | 308.8 | 2.9 | 0.12 |
| 1-Morpholino-3-chloro-isoquinoline | 292.7 | 2.4 | 0.25 |
| 1-Thiomorpholino-3-methyl-isoquinoline | 288.8 | 3.2 | 0.08 |
| 1-Piperazinyl-3-chloro-isoquinoline | 287.7 | 1.8 | 0.45 |
Notes:
- The thiomorpholino group increases logP compared to morpholino, reducing aqueous solubility.
- Chloro substituents slightly elevate logP versus methyl groups but improve target binding through halogen bonding .
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